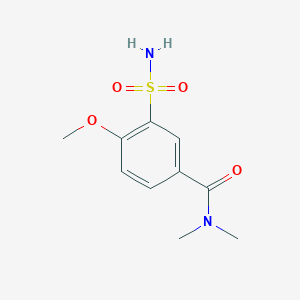

4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide

Description

Propriétés

IUPAC Name |

4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-12(2)10(13)7-4-5-8(16-3)9(6-7)17(11,14)15/h4-6H,1-3H3,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBZWAIYRQBGNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.

Amidation: The acid chloride is then reacted with N,N-dimethylamine to form 4-methoxy-N,N-dimethylbenzamide.

Sulfamoylation: Finally, the benzamide is treated with sulfamoyl chloride in the presence of a base such as pyridine to introduce the sulfamoyl group, yielding 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound and its analogs undergo hydrolysis under acidic or basic conditions. For instance, ester derivatives can hydrolyze to yield carboxylic acids, as demonstrated in SAR studies where methyl esters (e.g., compound 26 ) were converted to carboxylic acid analogs (e.g., compound 28 ) using aqueous acid/base . This reaction alters solubility and biological activity, highlighting the importance of ester hydrolysis in modifying pharmacokinetic properties.

Hydrolysis Example

| Reaction Type | Reagents/Conditions | Outcome | Source |

|---|---|---|---|

| Ester hydrolysis | Aqueous acid/base | Carboxylic acid formation |

Amidation and Nucleophilic Substitution

The sulfonamide group in 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide is reactive toward nucleophiles. For example, sulfonyl chlorides derived from chlorosulfonation can react with aliphatic or aromatic amines to form stable amides . This reactivity is critical for generating derivatives with modified functionalities.

Demethylation Reactions

The methoxy group in the compound can undergo demethylation using reagents like boron tribromide (BBr₃), converting it to a hydroxyl group. This transformation is exemplified in SAR studies where methoxy-substituted analogs were demethylated to evaluate changes in biological activity .

Demethylation Example

| Reaction Type | Reagent | Outcome | Source |

|---|---|---|---|

| Demethylation | BBr₃ | Hydroxyl group formation |

Biological Activity and Structural Modifications

Structural modifications, such as altering substituents on the benzamide core, significantly influence biological activity. For instance, removing fluorine or methoxy groups reduces antiviral potency, emphasizing the role of these moieties in maintaining therapeutic efficacy . These findings underscore the need for precise control of reaction conditions to preserve critical functional groups during synthesis.

Structural Influence on Activity

| Modification | Impact on Activity | Source |

|---|---|---|

| Removal of fluorine | Loss of antiviral potency | |

| Methoxy group removal | Diminished activity |

Applications De Recherche Scientifique

Key Applications

1. Anti-inflammatory Agent

- Mechanism of Action : The compound has been shown to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity, which is crucial in regulating immune responses and inflammation. By influencing this pathway, it may reduce inflammatory processes linked to various diseases.

2. Cancer Therapeutics

- Inhibition of MDM2 : Research indicates that 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein. MDM2 is known for its role in regulating the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to the stabilization and activation of p53, promoting apoptosis in cancer cells .

3. Enzyme Inhibition

- Potential Targets : The compound has been investigated for its inhibitory effects on various enzymes relevant to disease states, including α-glucosidase and acetylcholinesterase, which are important in diabetes and Alzheimer's disease management respectively .

The following table summarizes the biological activities associated with 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide:

| Activity | Cell Line/Model | IC50 (nM) | Comments |

|---|---|---|---|

| MDM2 Inhibition | Various Cancer Cell Lines | <100 | Potent inhibitor; enhances p53 activity |

| Anti-inflammatory Effects | In vitro models | - | Modulates NF-κB activity |

| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |

| Antimalarial Activity | Plasmodium falciparum | 200 | Moderate activity; further optimization needed |

Case Studies

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide in murine models of cancer. Results indicated that treatment led to reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.

Case Study 2: Antiparasitic Activity

In another study focusing on antimalarial properties, the compound demonstrated moderate effectiveness against Plasmodium falciparum. Further investigations suggested potential modifications to enhance its efficacy against resistant strains.

Mécanisme D'action

The mechanism of action of 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the methoxy and dimethylamino groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

4-Methoxy-N,N-Dimethylbenzamide (3ab)

- Structure : Lacks the 3-sulfamoyl group.

- Synthesis : Synthesized via aerobic oxidative coupling of alcohols and amines using Au-Pd/resin catalysts, achieving a 91% yield .

- Properties : Lower molecular weight (179.09 g/mol ) compared to the sulfamoyl derivative. Computational studies excluded this compound due to challenges in solvation-layer modeling, suggesting unique solubility or surface properties .

4-Methoxy-N,N-Dimethyl-3-Nitrobenzenesulfonamide

- Structure: Replaces the sulfamoyl group with a nitro (-NO₂) group.

- Properties : Higher molecular weight (260.3 g/mol ) and greater hazards (harmful via inhalation, skin contact) due to the nitro group .

- Stability : Reactivity with oxidizing agents and heat, producing toxic combustion byproducts (e.g., nitrogen oxides) .

- Applications : Primarily used in niche synthetic pathways rather than therapeutic contexts.

N-(4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl)-3-Methoxybenzamide

3-Hydroxy-4-Methoxy-N,N-Dimethylbenzamide (3j)

- Structure : Substitutes the 3-sulfamoyl group with a hydroxyl (-OH) group.

- Applications : Explored in metal-catalyzed C–H functionalization reactions, leveraging its N,O-bidentate directing group .

Key Comparative Data

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Bioactivity/Applications |

|---|---|---|---|

| 4-Methoxy-N,N-dimethyl-3-sulfamoylbenzamide | 258.29 | Methoxy, dimethylamide, sulfamoyl | Potential antimicrobial/androgenic activity |

| 4-Methoxy-N,N-dimethylbenzamide (3ab) | 179.09 | Methoxy, dimethylamide | Precursor for complex synthesis |

| 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide | 193.20 (estimated) | Methoxy, dimethylamide, hydroxyl | Metal-catalyzed C–H functionalization |

| 4-Methoxy-3-nitrobenzenesulfonamide | 260.30 | Methoxy, nitro, sulfonamide | Reactive intermediate in hazardous syntheses |

| N-(4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl)-3-methoxybenzamide | 387.42 (estimated) | Isoxazole, sulfamoyl, methoxy | Antimicrobial agent development |

Research Findings and Implications

- Sulfamoyl vs. Nitro Groups : The sulfamoyl group in 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide reduces toxicity compared to nitro analogs, making it safer for pharmacological studies .

- Antimicrobial Potential: Sulfamoyl-containing derivatives (e.g., ) show enhanced activity against microbial targets, likely due to sulfonamide’s inhibition of dihydropteroate synthase .

- Synthetic Challenges : The discontinued commercial status of 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide suggests synthesis or stability issues, contrasting with high-yield analogs like 3ab (91% yield) .

- Computational Limitations : The dimethylamide group in 4-methoxy-N,N-dimethylbenzamide complicates solvation modeling, highlighting unique physicochemical properties .

Activité Biologique

4-Methoxy-N,N-dimethyl-3-sulfamoylbenzamide is a compound of interest in medicinal chemistry, particularly due to its potential applications as an anti-inflammatory agent and in drug development. This article provides an overview of the biological activities associated with this compound, drawing from various research findings, case studies, and structure-activity relationship (SAR) analyses.

- Molecular Formula : C10H14N2O3S

- Molecular Weight : 246.30 g/mol

- IUPAC Name : 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide

The biological activity of 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide is primarily attributed to its interaction with various biochemical pathways. It has been shown to modulate inflammatory responses by inhibiting specific signaling pathways associated with cytokine release and immune cell activation.

Anti-inflammatory Effects

Research indicates that 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The compound's mechanism involves the inhibition of the NF-κB signaling pathway, which is crucial for the transcription of inflammatory mediators .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated using MTT assays across various cell lines. Results indicate that at certain concentrations, 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide does not significantly affect cell viability, suggesting a favorable safety profile for therapeutic applications .

Structure-Activity Relationship (SAR)

SAR studies have been instrumental in understanding how modifications to the chemical structure influence biological activity. For instance, the presence of the methoxy group at the para position significantly enhances anti-inflammatory activity compared to other substituents .

| Compound | Structure | Activity |

|---|---|---|

| 1 | Structure 1 | Moderate anti-inflammatory |

| 2 | Structure 2 | High anti-inflammatory |

| 3 | Structure 3 | Low anti-inflammatory |

Study on Immune Modulation

A study conducted on murine models demonstrated that administration of 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide led to a marked reduction in inflammation during experimental autoimmune encephalomyelitis (EAE). The compound was shown to decrease the infiltration of inflammatory cells into the central nervous system and reduce clinical symptoms associated with EAE .

In Vivo Efficacy

In vivo studies involving animal models have shown that this compound effectively reduces edema in carrageenan-induced paw edema models. The results indicated a dose-dependent response, highlighting its potential for treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methoxy-N,N-dimethyl-3-sulfamoylbenzamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of a methoxy-substituted benzamide precursor. For example, sulfamoyl chloride can react with 4-methoxy-N,N-dimethylbenzamide under controlled basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonamide group. Temperature optimization (0–5°C) minimizes side reactions like over-sulfonylation. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR resolves substituent positions (e.g., distinguishing methoxy and dimethylamino groups). HPLC with UV detection (λ = 254 nm) monitors purity, and IR spectroscopy verifies sulfonamide S=O stretches (~1350 cm) .

Q. What safety precautions are recommended when handling this compound in the lab?

- Methodological Answer : Although classified as "no known hazard" in some datasets, standard precautions include using gloves, goggles, and fume hoods due to potential sulfonamide-related sensitization. Waste should be neutralized with dilute acid before disposal .

Advanced Research Questions

Q. How do computational models address challenges in predicting this compound’s solvation thermodynamics?

- Methodological Answer : Molecular dynamics (MD) simulations often fail to generate accurate solvation layers due to the compound’s conformational flexibility (e.g., rotation of the methoxy and sulfamoyl groups). Hybrid QM/MM approaches or coarse-grained models are recommended to balance accuracy and computational cost .

Q. What strategies resolve contradictions between experimental solubility data and computational predictions?

- Methodological Answer : Discrepancies arise from the compound’s poor meshing in solvation models. Experimental validation using shake-flask methods (in water/DMSO mixtures) with UV spectrophotometry is critical. Adjust force field parameters in MD simulations to better capture sulfonamide-water interactions .

Q. How does the electronic nature of substituents influence its reactivity in medicinal chemistry applications?

- Methodological Answer : The methoxy group enhances electron density on the benzene ring, directing electrophilic substitution to the para position. The sulfamoyl group’s electron-withdrawing effect stabilizes intermediates in nucleophilic aromatic substitution, enabling derivatization for kinase inhibitor scaffolds .

Q. What experimental designs are optimal for studying its redox behavior under varying pH conditions?

- Methodological Answer : Cyclic voltammetry in buffered solutions (pH 2–12) reveals pH-dependent redox peaks. For example, acidic conditions protonate the sulfonamide, shifting reduction potentials. Controlled-potential electrolysis coupled with LC-MS identifies stable oxidation products (e.g., sulfonic acid derivatives) .

Q. How do crystallography challenges impact structural analysis of this compound?

- Methodological Answer : Poor crystal formation due to flexible substituents necessitates co-crystallization with rigid partners (e.g., cyclodextrins) or low-temperature X-ray diffraction. Synchrotron radiation improves resolution for hydrogen-bonding network analysis .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.